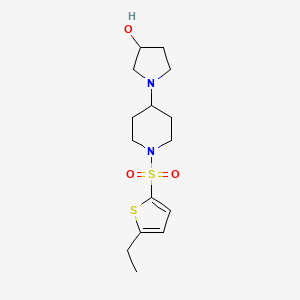

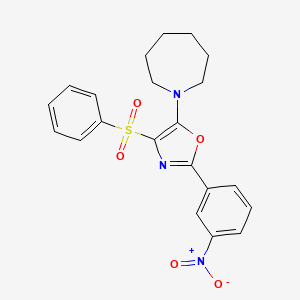

![molecular formula C4H4N6O B2811860 [1,2,5]噁二唑并[3,4-b]吡嗪-5,6-二胺 CAS No. 202207-24-7](/img/structure/B2811860.png)

[1,2,5]噁二唑并[3,4-b]吡嗪-5,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology .

Synthesis Analysis

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” was synthesized directly from 3,4-diaminofurazan and oxalic acid by one-step amide condensation reaction . The corresponding ionic salts were further synthesized by reaction with base .Molecular Structure Analysis

The molecular structure of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” was characterized by infrared spectrum (IR), 1H and 13C nuclear magnetic resonance (NMR) . The structures of the compounds were further characterized by X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactions of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” involve changes on the 5- and 6-position of the oxadiazolopyrazine core . Unsymmetrical aniline derivatives bearing electron withdrawing groups are preferred compared to the symmetrical counterparts .Physical And Chemical Properties Analysis

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” has a molecular formula of C4H4N6O and an average mass of 152.114 Da . The thermal decomposition temperatures of the compounds ranged from 210.5 ℃ to 313.5 ℃ .科学研究应用

合成和化学反应性

通过反应映射合成:已使用反应坐标映射检查了 3,4-二氨基[1,2,5]恶二唑与乙二醛的反应,从而合成了[1,2,5]恶二唑并[3,4-b]吡嗪衍生物 (Willer 等人,2012)。

无金属合成方法:已经开发出一种合成 6-(杂环)芳基-5-芳基-5H-咪唑并[4,5-b][1,2,5]恶二唑并[3,4-e]吡嗪的新型无金属方案,突出了[1,2,5]恶二唑并[3,4-b]吡嗪结构的多功能性 (Kvashnin, Rusinov, & Charushin, 2018)。

推挽衍生物的形成:该化合物已被用于创建新型 V 形推挽衍生物,展示了其在开发具有独特电化学和光物理性质的材料中的作用 (Verbitskiy 等人,2022)。

二噻唑并衍生物的合成:该化合物已用于合成[1,3,2]二噻唑并[4,5-b][1,2,5]恶二唑并[3,4-e]吡嗪,证明了其在形成复杂杂环结构中的潜力 (Konstantinova 等人,2011)。

光物理和传感特性

对硝基芳香族化合物的敏感性研究:该化合物已被合成并研究了其对硝基芳香族化合物的传感特性,表明其在物质检测中的潜在应用 (Verbitskiy 等人,2018)。

电化学和光物理性质的调查:[1,2,5]恶二唑并[3,4-b]吡嗪基线性推挽系统已被合成,并对其电化学、光物理和非线性光学性质进行了研究,显示了在光子器件中的应用潜力 (Verbitskiy 等人,2021)。

与 C 亲核试剂的反应性:已经探索了吡唑并[4,3-c][1,2,5]恶二嗪-3(5H)-酮对 C 亲核试剂的反应性,导致吡唑并[3,4-b]吡嗪的合成,表明其反应性用于创建多种杂环化合物 (Giori 等人,1986)。

在药物化学中的应用

抗菌活性:[1,2,5]恶二唑并[3,4-b]吡嗪衍生物已被合成并评估其对流感嗜血杆菌的抗菌活性,表明其在开发新型抗菌剂中的潜在用途 (Beebe 等人,2003)。

合成和抗惊厥活性:该化合物已被用于合成具有显着抗惊厥活性的新型吡唑并[3,4-b]吡嗪,突出了其在药物化学中的作用 (Farghaly 等人,2014)。

作用机制

属性

IUPAC Name |

[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBVWKLUWAKKKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC2=NON=C2N=C1N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

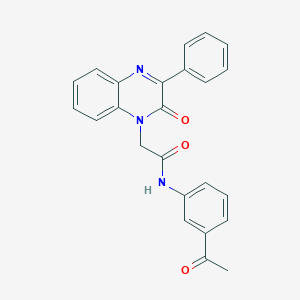

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)

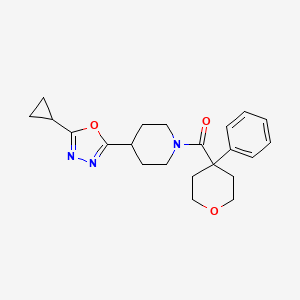

![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

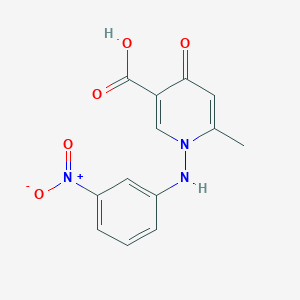

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811791.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2811792.png)

![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2811797.png)